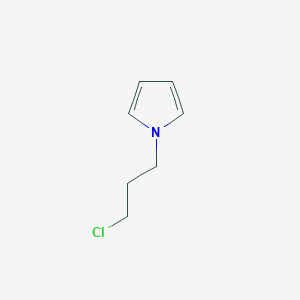

1-(3-氯丙基)-1H-吡咯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(3-chloropropyl)-1H-pyrrole” would be a pyrrole molecule with a 3-chloropropyl group attached to one of its carbon atoms. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. The 3-chloropropyl group is a three-carbon chain with a chlorine atom attached .

Molecular Structure Analysis

The molecular structure of “1-(3-chloropropyl)-1H-pyrrole” would consist of a pyrrole ring with a 3-chloropropyl group attached to one of its carbon atoms. The exact structure would depend on the position of the 3-chloropropyl group on the pyrrole ring .

Chemical Reactions Analysis

The chemical reactions of “1-(3-chloropropyl)-1H-pyrrole” would likely involve the reactivity of the pyrrole ring and the 3-chloropropyl group. Pyrrole is known to undergo electrophilic substitution reactions, while the chlorine atom in the 3-chloropropyl group could be displaced in nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-chloropropyl)-1H-pyrrole” would depend on its molecular structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .

科学研究应用

- Additionally, copolymers with mercaptopropyl and polyether side chains (PETHs) are derived from these functional dialkoxysilanes. PETHs are successfully employed for hydrophilic modification of a poly(styrene-b-butadiene-b-styrene) triblock copolymer. Notably, a blue-light-emitting silicone elastomer based on PETHs demonstrates excellent hydrophilicity, making it potentially useful in biomedical applications .

- BCPT possesses unique properties valuable in material science research. Its silicone backbone provides thermal stability, flexibility, and water repellency. The chloropropyl groups introduce reactive sites for surface modification. Researchers explore BCPT as a versatile agent for modifying surfaces in various applications.

- Scientists investigate the silanization of halloysite nanotubes using (3-chloropropyl) trimethoxy silane (CPTMS) . Different solvents impact the grafting degree of CPTMS onto the halloysite nanotube surface. Solvents like ethanol, toluene, tetrahydrofuran, 1,4-dioxane, and n-hexane play a crucial role in this process .

Functional Polysiloxanes and Hydrophilic Modification

Surface Modification with 1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane (BCPT)

Halloysite Nanotube Surface Grafting

作用机制

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 1-(3-chloropropyl)-1H-pyrrole are currently unknown. These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets . .

安全和危害

未来方向

属性

IUPAC Name |

1-(3-chloropropyl)pyrrole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNLJZUMBKLGCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chloropropyl)-1H-pyrrole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2900264.png)

![2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl morpholine-4-carboxylate](/img/structure/B2900268.png)

![7-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane](/img/structure/B2900271.png)

![4-[3-(5-Methyloxolan-2-YL)propanoyl]morpholine-3-carbonitrile](/img/structure/B2900276.png)

![1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenylpiperazine](/img/structure/B2900282.png)

![2-Chloro-1-(4-thiophen-2-yl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B2900285.png)

![3-ethyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2900287.png)